1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by its unique structural features, including the presence of a sulfonyl group attached to a methylphenyl ring, and two methyl groups at positions 3 and 6 on the indazole ring.
Preparation Methods
The synthesis of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- involves several steps:
Cyclization of ortho-substituted benzylidenehydrazine: This method uses ortho-substituted benzaldehyde as the starting material.
Transition metal-catalyzed reactions: These include Cu(OAc)2-catalyzed N–N bond formation and Ag-catalyzed nitration-annulation reactions.
Metal-free reactions: These involve the use of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrazine, benzonitrile, and various transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets:
Enzyme inhibition: It can inhibit enzymes like HIV protease and aldol reductase by binding to their active sites.
Receptor antagonism: It acts as an antagonist at serotonin receptors, which can modulate neurotransmitter activity.
These interactions lead to various biological effects, including antiproliferative activity against cancer cells and modulation of blood pressure.
Comparison with Similar Compounds
1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other indazole derivatives:
1H-Indazole: Lacks the sulfonyl and methyl groups, resulting in different chemical properties and biological activities.
2H-Indazole: Contains a different arrangement of nitrogen atoms in the ring, leading to variations in reactivity and applications.
The unique structural features of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
54698-23-6 |
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Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,6-dimethyl-1-(4-methylphenyl)sulfonylindazole-4,7-dione |
InChI |
InChI=1S/C16H14N2O4S/c1-9-4-6-12(7-5-9)23(21,22)18-15-14(11(3)17-18)13(19)8-10(2)16(15)20/h4-8H,1-3H3 |
InChI Key |
SYAYYJMCTJFTAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=O)C=C(C3=O)C |
Origin of Product |
United States |
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